molecular formula C20H23Cl2N3OS2 B2768012 N-(benzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)-N-(2-(dimethylamino)ethyl)propanamide hydrochloride CAS No. 1215736-90-5

N-(benzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)-N-(2-(dimethylamino)ethyl)propanamide hydrochloride

Cat. No. B2768012
CAS RN: 1215736-90-5
M. Wt: 456.44
InChI Key: WCELQFQSMZNJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)-N-(2-(dimethylamino)ethyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C20H23Cl2N3OS2 and its molecular weight is 456.44. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

One significant application of benzothiazole derivatives, which share a core structure with the compound , is in the field of corrosion inhibition. For instance, benzothiazole derivatives have demonstrated efficiency as corrosion inhibitors for carbon steel in acidic environments. These inhibitors can adsorb onto metal surfaces through both physical and chemical interactions, offering enhanced protection against corrosion compared to previously reported inhibitors within the benzothiazole family. This application is crucial for extending the lifespan of metal structures and components in various industrial sectors, including oil and gas extraction, manufacturing, and construction (Hu et al., 2016).

Synthesis of Structurally Diverse Compounds

Benzothiazole derivatives are also foundational in the synthesis of a wide array of structurally diverse compounds. For example, they have been used as starting materials in alkylation and ring closure reactions, leading to the generation of a structurally diverse library. This includes the production of dithiocarbamates, thioethers, and various N-alkylated monocyclic NH-azoles. The versatility of these reactions underscores the potential of benzothiazole derivatives in medicinal chemistry, materials science, and as intermediates in the synthesis of complex organic molecules (Roman, 2013).

Antimicrobial and Anti-inflammatory Agents

Another pivotal area of research involves the synthesis of benzothiazole derivatives as antimicrobial and anti-inflammatory agents. Novel compounds based on the benzothiazole structure have been developed and evaluated for their antibacterial, antifungal, and anti-inflammatory properties. Such studies are integral to the discovery and development of new therapeutic agents that can be used to treat various infectious and inflammatory diseases. The ability of these compounds to target specific microbial strains while exhibiting anti-inflammatory effects highlights their potential in pharmaceutical development (Kendre et al., 2015).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)sulfanyl-N-[2-(dimethylamino)ethyl]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3OS2.ClH/c1-23(2)12-13-24(20-22-17-5-3-4-6-18(17)27-20)19(25)11-14-26-16-9-7-15(21)8-10-16;/h3-10H,11-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCELQFQSMZNJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)CCSC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)-N-(2-(dimethylamino)ethyl)propanamide hydrochloride

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